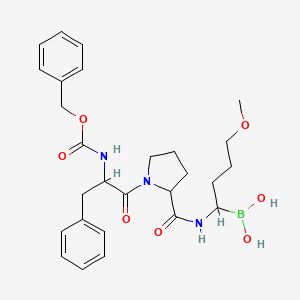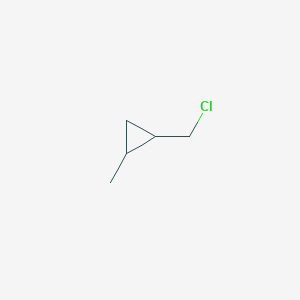
1-(chloromethyl)-2-methylCyclopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Chloromethyl)-2-methylCyclopropane is an organic compound that belongs to the class of cyclopropanes Cyclopropanes are known for their unique three-membered ring structure, which imparts significant strain and reactivity to the molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-2-methylCyclopropane can be synthesized through various methods. One common approach involves the chloromethylation of 2-methylCyclopropane. This reaction typically requires the use of chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate in the presence of a Lewis acid catalyst like zinc chloride or aluminum chloride. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Chloromethyl)-2-methylCyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium hydroxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substitution reactions yield various substituted cyclopropanes.
- Oxidation reactions produce alcohols or carboxylic acids.
- Reduction reactions result in methyl-substituted cyclopropanes.
Aplicaciones Científicas De Investigación
1-(Chloromethyl)-2-methylCyclopropane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(Chloromethyl)-2-methylCyclopropane involves its interaction with specific molecular targets. The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with biological molecules. This reactivity can disrupt normal cellular processes, making the compound useful in various therapeutic applications.
Similar Compounds:
1-(Chloromethyl)Cyclopropane: Lacks the methyl group, resulting in different reactivity and applications.
2-MethylCyclopropane:
1,1-Bis(chloromethyl)Cyclopropane: Contains two chloromethyl groups, leading to increased reactivity.
Uniqueness: this compound is unique due to the presence of both a chloromethyl and a methyl group on the cyclopropane ring. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C5H9Cl |
|---|---|
Peso molecular |
104.58 g/mol |
Nombre IUPAC |
1-(chloromethyl)-2-methylcyclopropane |
InChI |
InChI=1S/C5H9Cl/c1-4-2-5(4)3-6/h4-5H,2-3H2,1H3 |
Clave InChI |
QSOLBSRMEMQEGA-UHFFFAOYSA-N |
SMILES canónico |
CC1CC1CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-[(E)-[(1R,2R,5R)-2-Hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ylidene]amino]acetate](/img/structure/B12292939.png)
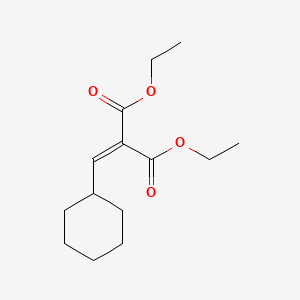
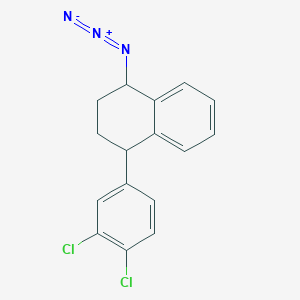
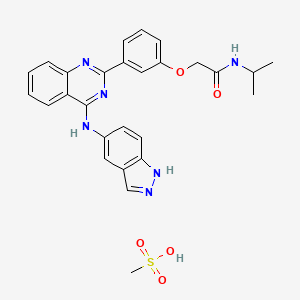
![3-[(4-Fluorophenyl)(hydroxy)methyl]isoxazole-4-carboxylic Acid](/img/structure/B12292960.png)

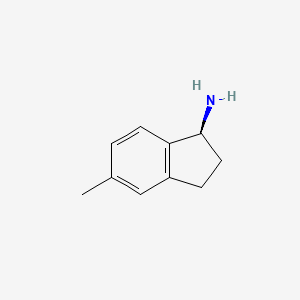
![(4-Acetyloxy-1,2,9,12-tetrahydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl) 2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate](/img/structure/B12293001.png)
